molecular formula C9H8ClN3 B8006276 3-Chloro-2-(1H-pyrazol-4-YL)aniline

3-Chloro-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006276
M. Wt: 193.63 g/mol
InChI Key: HTALEAFIXDWJQD-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and pyrazole groups imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring . The chloro group can be introduced via electrophilic substitution reactions, while the aniline moiety can be added through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(1H-pyrazol-4-YL)aniline may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to efficiently introduce the chloro group .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) can be used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, nitroanilines, and azo compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of both the chloro and aniline groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-chloro-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALEAFIXDWJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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